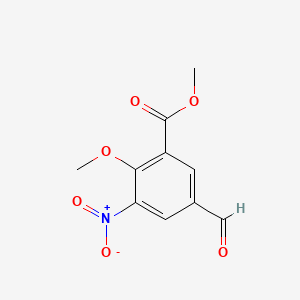
methyl 5-formyl-2-methoxy-3-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-formyl-2-methoxy-3-nitrobenzoate is an organic compound with the molecular formula C10H9NO6 It is a derivative of benzoic acid and contains functional groups such as a formyl group, a methoxy group, and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-formyl-2-methoxy-3-nitrobenzoate typically involves multi-step organic reactions. One common method starts with the nitration of methyl 2-methoxybenzoate to introduce the nitro group. This is followed by formylation to add the formyl group at the desired position. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to ensure the correct substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and formylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Methyl 5-formyl-2-methoxy-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Methyl 5-carboxy-2-methoxy-3-nitrobenzoate.
Reduction: Methyl 5-formyl-2-methoxy-3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Methyl 5-formyl-2-methoxy-3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of methyl 5-formyl-2-methoxy-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of biological molecules and pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
Methyl 5-formyl-2-nitrobenzoate: Lacks the methoxy group, which can affect its reactivity and applications.
Methyl 5-formyl-3-methoxy-2-nitrobenzoate: Similar structure but different substitution pattern, leading to different chemical properties.
Methyl 2-methoxy-3-nitrobenzoate: Lacks the formyl group, which can influence its chemical behavior.
Uniqueness
Methyl 5-formyl-2-methoxy-3-nitrobenzoate is unique due to the presence of all three functional groups (formyl, methoxy, and nitro) on the benzoate ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in research and industry.
特性
IUPAC Name |
methyl 5-formyl-2-methoxy-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6/c1-16-9-7(10(13)17-2)3-6(5-12)4-8(9)11(14)15/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEIEBCVXAIDOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])C=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide hydrochloride](/img/structure/B6609417.png)
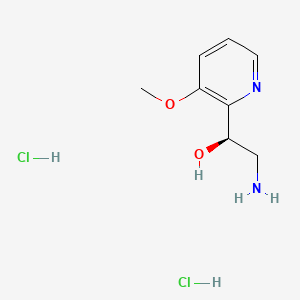
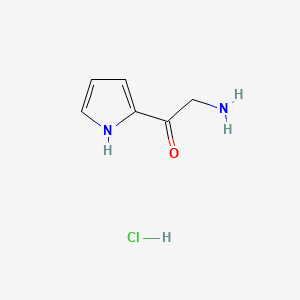
![3-(2-aminoethyl)-7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one dihydrochloride](/img/structure/B6609439.png)
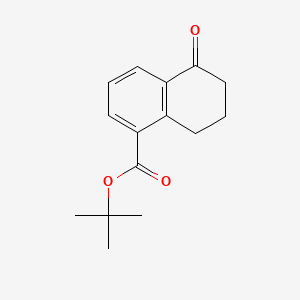
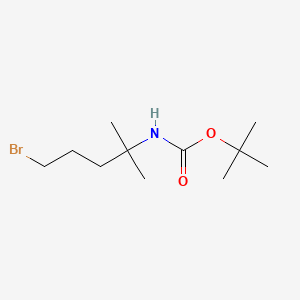
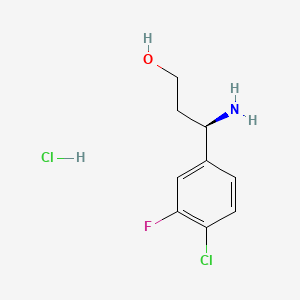
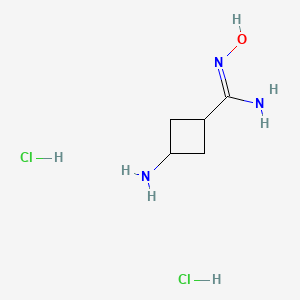
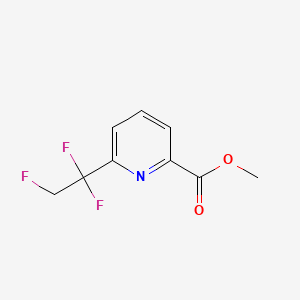
![4-[(methylamino)methyl]oxane-4-carbonitrile hydrochloride](/img/structure/B6609475.png)
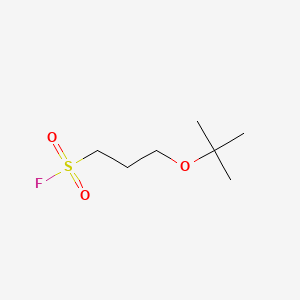
![methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride](/img/structure/B6609503.png)
![2-(propan-2-yl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B6609508.png)
![3-{1-[(2-methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-1-amine trihydrochloride](/img/structure/B6609514.png)
